
Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate is an organic compound with the molecular formula C14H15NO2 It is a derivative of cyanoacrylate and is characterized by the presence of a cyano group, a phenyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate can be synthesized through a multi-step process involving the reaction of ethyl cyanoacetate with appropriate aldehydes and ketones. One common method involves the Knoevenagel condensation reaction, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions in a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction rate and improve product purity. Additionally, the reaction conditions can be optimized by adjusting parameters such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. Additionally, the phenyl group can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-phenylprop-2-enoate: This compound lacks the methyl group present in this compound, resulting in different reactivity and properties.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: The presence of a furan ring instead of a phenyl group leads to different electronic and steric effects.
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate: The thiophene ring introduces sulfur, which can influence the compound’s reactivity and interactions.
Propriétés
Numéro CAS |
672306-00-2 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-methyl-4-phenylhex-2-enoate |
InChI |
InChI=1S/C16H19NO2/c1-4-14(13-9-7-6-8-10-13)12(3)15(11-17)16(18)19-5-2/h6-10,14H,4-5H2,1-3H3 |
Clé InChI |
LTJGJCNWDHUGNT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=C(C#N)C(=O)OCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


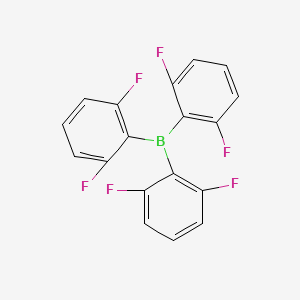
![N-Methyl-4-[2-(thiophen-2-yl)ethenyl]aniline](/img/structure/B12548848.png)
![2-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B12548850.png)
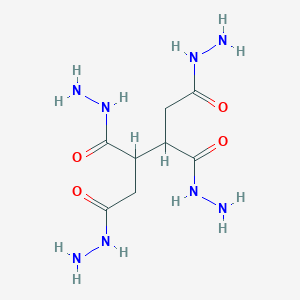

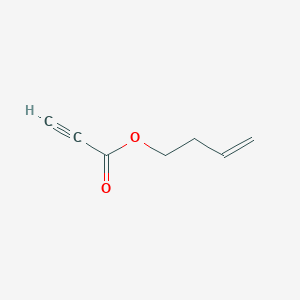
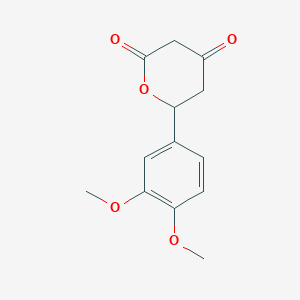
![2-[2-(1-Benzothiophen-2-yl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B12548870.png)
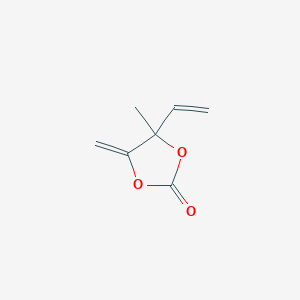
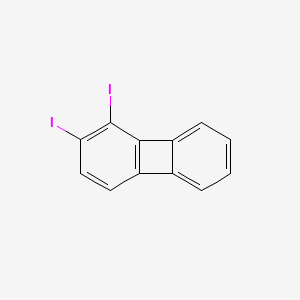


![1-[(4-Chlorobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12548910.png)
![3,5-Bis[2-(4-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12548920.png)
